molecular formula C11H12N2O3S B8459980 2-(2,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one CAS No. 87428-23-7

2-(2,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one

Cat. No.: B8459980
CAS No.: 87428-23-7
M. Wt: 252.29 g/mol
InChI Key: UXBAQFJFBPITOM-UHFFFAOYSA-N
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Description

2-(2,4-Dimethoxyphenyl)-4H-1,3,4-thiadiazin-5(6H)-one is a useful research compound. Its molecular formula is C11H12N2O3S and its molecular weight is 252.29 g/mol. The purity is usually 95%.
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Properties

CAS No.

87428-23-7

Molecular Formula

C11H12N2O3S

Molecular Weight

252.29 g/mol

IUPAC Name

2-(2,4-dimethoxyphenyl)-4H-1,3,4-thiadiazin-5-one

InChI

InChI=1S/C11H12N2O3S/c1-15-7-3-4-8(9(5-7)16-2)11-13-12-10(14)6-17-11/h3-5H,6H2,1-2H3,(H,12,14)

InChI Key

UXBAQFJFBPITOM-UHFFFAOYSA-N

Canonical SMILES

COC1=CC(=C(C=C1)C2=NNC(=O)CS2)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Ethyl bromoacetate (5.0 g.) was added to a stirred suspension of 2,4-dimethoxythiobenzohydrazide (6.5 g.) in aqueous 3N-sodium hydroxide solution (25 ml.) and the mixture was stirred at 25° C. for 18 hours and then filtered. The solid product was purified by flash chromatography on a silica gel column (Merck 9385) using a 30:1 v/v mixture of chloroform and methanol as eluant. The aqueous filtrate was acidified with aqueous 2N hydrochloric acid and the mixture was filtered. The solid products, both from the chromatographic purification and from the acidification, were combined and crystallised from aqueous methanol. There was thus obtained (2-(2,4-dimethoxyphenyl)-4H,6H-1,3,4-thiadiazin-5-one, m.p. 162°-164° C.
Quantity
5 g
Type
reactant
Reaction Step One
Name
2,4-dimethoxythiobenzohydrazide
Quantity
6.5 g
Type
reactant
Reaction Step One
Quantity
25 mL
Type
reactant
Reaction Step One

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